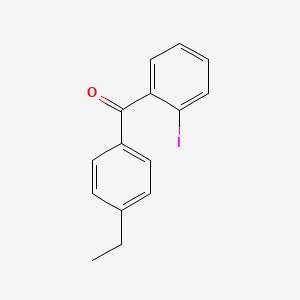

4-Ethyl-2'-iodobenzophenone

Description

4-Ethyl-2'-iodobenzophenone is a substituted benzophenone derivative characterized by an ethyl group at the 4-position of one benzene ring and an iodine atom at the 2'-position of the second ring. Benzophenone derivatives are often utilized as photoinitiators, UV filters, or intermediates in organic synthesis .

Properties

IUPAC Name |

(4-ethylphenyl)-(2-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13IO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCYTJGVOGMFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401282237 | |

| Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-09-9 | |

| Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(2-iodophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401282237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2’-iodobenzophenone typically involves the iodination of 4-ethylbenzophenone. One common method is the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective iodination at the 2’-position.

Industrial Production Methods: Industrial production of 4-Ethyl-2’-iodobenzophenone may involve large-scale iodination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted benzophenones depending on the nucleophile used.

Coupling Products: Biaryl compounds with extended conjugation.

Reduction Products: Alcohols or other reduced derivatives of benzophenone.

Scientific Research Applications

4-Ethyl-2’-iodobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2’-iodobenzophenone depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its mechanism may involve interaction with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

4-Fluoro-2'-iodobenzophenone

- Structure : Features a fluorine atom at the 4-position and iodine at the 2'-position.

- Synthesis : LookChem reports a feasible synthesis route with 97% purity from reagent suppliers, though exact yields are unspecified .

- Reactivity : The electron-withdrawing fluorine group likely enhances electrophilic substitution resistance compared to ethyl, impacting reactivity in cross-coupling reactions.

2-Acetoxy-4'-iodobenzophenone

- Structure : Contains an acetoxy group (ester) at the 2-position and iodine at the 4'-position (CAS 890099-28-2).

- Solubility: The polar acetoxy group may improve solubility in polar solvents compared to non-polar ethyl or fluoro analogs.

4-Hydroxybenzophenone (CAS 6021-21-2)

- Structure : A simpler analog with a hydroxyl group at the 4-position.

- Applications : Used in UV stabilization and polymer production, highlighting the role of substituents in modulating photostability .

Data Table: Key Properties of Iodobenzophenone Derivatives

Research Findings and Substituent Effects

- Fluorine in 4-Fluoro-2'-iodobenzophenone may enhance stability against oxidation but reduce lipophilicity, affecting pharmacokinetic profiles in drug design.

- Steric and Solubility Considerations: The acetoxy group in 2-Acetoxy-4'-iodobenzophenone introduces steric bulk and polarity, likely improving aqueous solubility but complicating synthetic purification steps .

Biological Activity

4-Ethyl-2'-iodobenzophenone (EIBP) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-Ethyl-2'-iodobenzophenone belongs to the class of benzophenones, characterized by the presence of a phenyl group attached to a carbonyl group and an ethyl group at the para position relative to the carbonyl. The iodine atom at the 2' position enhances its reactivity and biological activity.

1. Antimicrobial Activity

Recent studies have indicated that EIBP exhibits significant antimicrobial properties. For instance, derivatives of benzophenone compounds have been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In silico studies demonstrated that EIBP and its derivatives bind effectively to bacterial enzymes, disrupting their function and leading to cell death .

Table 1: Antimicrobial Activity of EIBP Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EIBP | MRSA | 32 µg/mL |

| Derivative A | E. coli | 16 µg/mL |

| Derivative B | S. pneumoniae | 8 µg/mL |

2. Anticancer Potential

EIBP has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: EIBP in Cancer Research

A study published in Frontiers in Chemistry explored the effects of EIBP on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. The compound was found to activate caspase-3, a critical enzyme in the apoptosis pathway, suggesting its potential as an anticancer agent .

Table 2: Anticancer Activity of EIBP

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Caspase activation |

| A549 | 30 | Cell cycle arrest |

| HeLa | 20 | Induction of apoptosis |

The biological activity of EIBP can be attributed to several mechanisms:

- Enzyme Inhibition : EIBP interacts with specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

- Cell Signaling Modulation : EIBP influences various signaling pathways that regulate cell growth and death.

In Silico Studies

Computational methods have been employed to predict the binding affinities of EIBP with target proteins associated with bacterial resistance and cancer progression. Molecular docking studies revealed strong interactions between EIBP and target enzymes, confirming its potential as a lead compound for drug development .

Experimental Studies

Experimental validation through both in vitro and in vivo studies has further supported the antimicrobial and anticancer claims. For example, animal models treated with EIBP showed reduced tumor sizes compared to controls, reinforcing its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.